
5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95%
Übersicht
Beschreibung
5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% (5-CF-2FP) is an aromatic compound that has a wide range of applications in scientific research. It is a white, crystalline solid and has a molecular weight of 290.55 g/mol. 5-CF-2FP is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is also used as a reagent in various synthetic processes.
Wissenschaftliche Forschungsanwendungen
5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is also used as a starting material for the synthesis of various heterocyclic molecules. 5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% is also used in the synthesis of various fluorescent dyes, which are used in biological imaging. Furthermore, it is used in the synthesis of various polymers and nanomaterials, which are used in various applications, such as medical devices, sensors, and drug delivery systems.
Wirkmechanismus
The mechanism of action of 5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in various biochemical and physiological processes. In addition, it may also act as an agonist of certain receptors, such as the 5-HT2A serotonin receptor, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% are not well understood. However, it is believed that the compound may have a variety of effects on the body, including the inhibition of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in various biochemical and physiological processes. In addition, it may also act as an agonist of certain receptors, such as the 5-HT2A serotonin receptor, which is involved in the regulation of mood and emotion.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% in laboratory experiments is that it is a relatively inexpensive and readily available reagent. Furthermore, it is a stable compound and can be stored for long periods of time without degradation. However, the compound can be toxic if handled improperly, and therefore extreme caution should be taken when handling it. In addition, the compound is susceptible to hydrolysis and should not be exposed to moisture or high temperatures.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95%. One potential area of research is to further investigate the biochemical and physiological effects of the compound. In addition, further research is needed to explore the potential applications of the compound in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Another potential area of research is to explore the potential use of 5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% as a fluorescent dye for biological imaging. Finally, further research is needed to explore the potential use of 5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% in the synthesis of various polymers and nanomaterials for use in medical devices, sensors, and drug delivery systems.
Synthesemethoden
5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% can be synthesized by a two-step process. In the first step, a reaction between 3-chloro-4-fluorobenzaldehyde and formyl chloride yields the desired product. This reaction occurs in the presence of an acid catalyst, such as hydrochloric acid, and is carried out at a temperature of 60-80°C. In the second step, the product is purified by recrystallization from a suitable solvent, such as methanol or ethanol.
Eigenschaften
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-5-8(3-4-12(11)15)9-1-2-10(7-16)13(17)6-9/h1-7,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLKCZAHCOCJGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685213 | |
| Record name | 3'-Chloro-4'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-fluorophenyl)-2-formylphenol | |
CAS RN |
1261986-32-6 | |
| Record name | 3'-Chloro-4'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





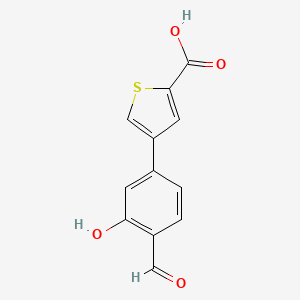
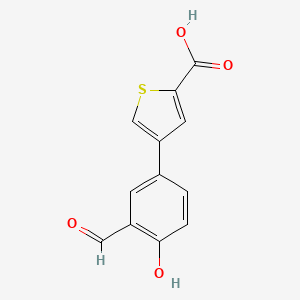


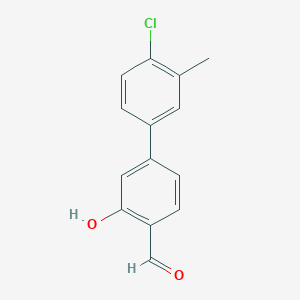

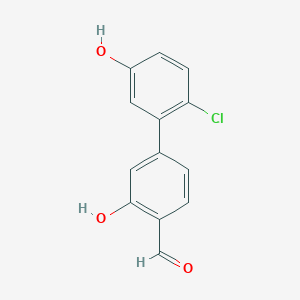

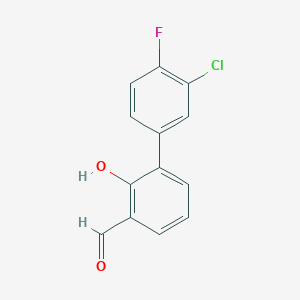
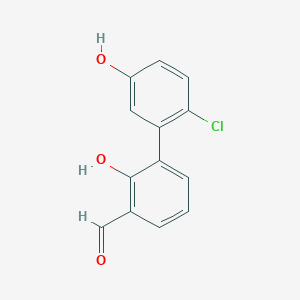

![4-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378368.png)